molecular formula C24H23ClN4O2 B2723243 1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide CAS No. 1113118-12-9

1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide

Cat. No.: B2723243
CAS No.: 1113118-12-9
M. Wt: 434.92
InChI Key: FOUNOMCREVQVTL-UHFFFAOYSA-N
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Description

The compound “1-1benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide” is a chemical compound with a complex structure . It is related to the benzofuran and pyrimidine families of organic compounds .

Scientific Research Applications

Chemical Synthesis and Derivative Development

  • Novel Heterocyclic Compounds Synthesis : Research has led to the synthesis of various novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide derivatives. These compounds were used as a basis for developing a range of heterocyclic compounds with potential COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their utility in medical chemistry for therapeutic applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • Antipsychotic Agents Development : Heterocyclic analogues of 1192U90, including derivatives of the chemical structure , have been evaluated as potential antipsychotic agents. Their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with their ability to antagonize the apomorphine-induced climbing response in mice, has been studied. This demonstrates the compound's relevance in developing treatments for psychiatric disorders (M. H. Norman, F. Navas, J. Thompson, G. Rigdon, 1996).

Antimicrobial and Antituberculosis Activity

  • Antimicrobial Activity : The synthesis of new pyridine derivatives, including those related to the compound , has shown variable and modest activity against bacterial and fungal strains. This indicates the potential for developing new antimicrobial agents based on modifications of this chemical structure (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

  • Anti-Tuberculosis Activity : Thiazole-aminopiperidine hybrid analogues, designed by molecular hybridization and synthesized from aryl thioamides, have been evaluated for their Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase super coiling assay, antituberculosis activity, and cytotoxicity. This research showcases the potential of such compounds, including derivatives of the chemical structure , in treating tuberculosis (V. U. Jeankumar et al., 2013).

Pharmacological Screening for Analgesic and Antiparkinsonian Activities

  • Analgesic and Antiparkinsonian Screening : Compounds derived from the synthesis and modification of the given chemical structure have been screened for their analgesic and antiparkinsonian activities. This is indicative of the compound's potential utility in pharmacological research aimed at treating pain and Parkinson's disease (A. Amr, S. Maigali, Mohamed M. Abdulla, 2008).

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2/c25-18-9-7-16(8-10-18)11-12-26-24(30)17-4-3-13-29(14-17)23-22-21(27-15-28-23)19-5-1-2-6-20(19)31-22/h1-2,5-10,15,17H,3-4,11-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUNOMCREVQVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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